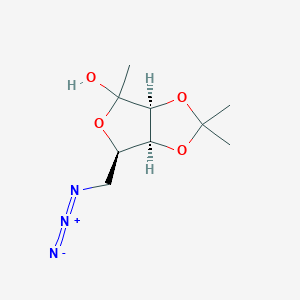

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Description

Properties

IUPAC Name |

(3aS,6R,6aS)-6-(azidomethyl)-2,2,4-trimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-8(2)15-6-5(4-11-12-10)14-9(3,13)7(6)16-8/h5-7,13H,4H2,1-3H3/t5-,6+,7+,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMTWRNHTCDZNL-VWQWZFRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)(C)O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC([C@H]2O1)(C)O)CN=[N+]=[N-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467734 | |

| Record name | 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-05-2 | |

| Record name | 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose?

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a carbohydrate derivative of significant interest in the fields of chemical biology and medicinal chemistry. The presence of an azido group at the C-6 position provides a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The isopropylidene protecting group at the 3,4-positions offers stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol based on established methodologies for analogous compounds, and its potential applications in research and drug development.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the analysis of structurally similar 6-azido-6-deoxy and isopropylidene-protected monosaccharides.

General Properties

| Property | Predicted Value/Information |

| CAS Number | 122194-05-2 |

| Molecular Formula | C₉H₁₅N₃O₄ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid or a colorless syrup. |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. |

| Melting Point | For a similar compound, 6-Azido-6-deoxy-D-glucopyranose, the melting point is reported as 128-130 °C.[1] The presence of the isopropylidene group may alter this value. |

| Optical Rotation | Specific rotation would need to be determined experimentally. |

Predicted Spectral Data

The following spectral characteristics are anticipated based on the analysis of related azido sugars and isopropylidene-protected furanoses.

Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the azide (N₃) stretching vibration is expected in the region of 2100-2150 cm⁻¹. Other significant peaks would include those for C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton chemical shifts are influenced by the furanose ring conformation and the presence of the azide and isopropylidene groups. Typical chemical shifts for carbohydrate ring protons are observed between 3-6 ppm, with anomeric protons appearing at 4.5-5.5 ppm.[2]

-

¹³C NMR: The carbon spectrum would show distinct signals for the nine carbon atoms. The anomeric carbon is typically found in the 90-110 ppm region. Carbons bearing the isopropylidene group and the azidomethyl group would also have characteristic chemical shifts.[2]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in MS/MS would be crucial for structural confirmation, often involving the loss of the azide group and fragmentation of the furanose ring.[3][4]

Experimental Protocols: A Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from a readily available protected hexose, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The following is a detailed, hypothetical experimental protocol.

Synthesis of a Key Intermediate: 1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose

This procedure is adapted from established methods for the synthesis of unsaturated sugars.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium iodide (NaI)

-

Zinc dust

-

Acetic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Tosylation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction with ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 6-O-tosylated intermediate.

-

Iodination: Dissolve the tosylated intermediate in acetone and add sodium iodide. Reflux the mixture until the reaction is complete (monitored by TLC).

-

Elimination: After cooling, concentrate the reaction mixture. Dissolve the residue in a mixture of acetic acid and an appropriate solvent, and add activated zinc dust. Stir vigorously until the elimination is complete.

-

Purification: Filter the reaction mixture through celite and neutralize the filtrate with saturated sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylo-hex-5-enofuranose.

Synthesis of this compound

This part of the synthesis involves hydroboration-oxidation followed by azidation.

Materials:

-

1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Sodium hydroxide (NaOH) solution

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Methanesulfonyl chloride (MsCl) or Triflic anhydride (Tf₂O)

-

Triethylamine (TEA) or Pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Hydroboration-Oxidation: Dissolve the alkene intermediate from step 3.1 in anhydrous THF at 0 °C. Add borane-THF complex dropwise and stir at room temperature. After completion, cool the reaction to 0 °C and carefully add aqueous sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide.

-

Work-up and Protection: Stir the mixture at room temperature, then extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diol will need to be selectively protected at the primary hydroxyl group.

-

Mesylation/Triflation: Dissolve the intermediate alcohol in anhydrous dichloromethane and cool to 0 °C. Add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride or triflic anhydride.

-

Azidation: After the activation of the hydroxyl group is complete, the crude mesylate or triflate is dissolved in anhydrous DMF. Sodium azide is added, and the reaction is heated.[5]

-

Final Purification: After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, this compound, is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the target compound.

Application in Bioconjugation via Click Chemistry

Caption: Bioconjugation using the azido sugar via click chemistry.

Applications in Drug Development and Research

6-azido-6-deoxy sugars are valuable tools in glycobiology and drug discovery. The azido group serves as a bioorthogonal chemical reporter, allowing for the tracking and visualization of carbohydrates in biological systems.

-

Metabolic Labeling: 6-azido-6-deoxy sugar analogues can be metabolically incorporated into cellular glycans.[6] Subsequent reaction with a fluorescently tagged alkyne via click chemistry allows for the imaging and identification of these glycans, providing insights into glycosylation pathways in health and disease.

-

Glycoconjugate Synthesis: These azido sugars are key building blocks for the synthesis of complex glycoconjugates, such as glycoproteins and glycolipids. These synthetic molecules are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.[7]

-

Drug Delivery: Carbohydrate scaffolds are increasingly being explored for targeted drug delivery. The modification of drug carriers with specific carbohydrates can enhance their biocompatibility and target them to specific cells or tissues.[8]

Conclusion

While direct experimental data for this compound is limited, its chemical properties and synthetic accessibility can be reliably inferred from well-established carbohydrate chemistry. Its structure incorporates key features—a furanose scaffold, an isopropylidene protecting group, and a versatile azido handle—that make it a valuable compound for researchers in chemical biology and drug development. The proposed synthetic route and the discussion of its potential applications provide a solid foundation for its synthesis and utilization in the laboratory. Further experimental characterization is warranted to fully elucidate its specific properties and biological activity.

References

- 1. synthose.com [synthose.com]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

CAS Number: 122194-05-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key synthetic intermediate in carbohydrate chemistry. The document details its chemical and physical properties, provides a theoretical synthetic pathway, and explores its significant applications, particularly in the realm of bioorthogonal chemistry and the development of novel carbohydrate-based therapeutics. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and glycobiology.

Chemical and Physical Properties

This compound is a carbohydrate derivative characterized by the presence of an azide group at the C-6 position and an isopropylidene protecting group spanning the C-3 and C-4 hydroxyls. These features make it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 122194-05-2 | [1] |

| Molecular Formula | C₉H₁₅N₃O₄ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Synonyms | 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose | [1] |

| Appearance | White to off-white solid (typical) | Commercially available |

| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. | General chemical knowledge |

Synthetic Pathway

Caption: Conceptual synthetic route for the target compound.

Core Application: Bioorthogonal Chemistry

The primary utility of this compound lies in its azide functionality, which is a key component in bioorthogonal chemistry .[2][3] Specifically, the azide group can participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

This reaction allows for the covalent ligation of the sugar moiety to other molecules bearing a terminal alkyne. The reaction is highly specific, proceeds under mild, aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for biological applications.[4]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a valuable carbohydrate-based building block in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing from the readily available monosaccharide, D-tagatose. The key strategic steps include the selective protection of the hydroxyl groups, activation of the primary hydroxyl group at the C-6 position, and subsequent nucleophilic substitution to introduce the azido moiety. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound, also known as 6-azido-6-deoxy-3,4-O-isopropylidene-D-tagatofuranose, is a synthetic carbohydrate derivative with the chemical formula C9H15N3O4 and CAS number 122194-05-2. The presence of an azido group at the C-6 position makes it a versatile precursor for the introduction of various nitrogen-containing functionalities through click chemistry or reduction to an amine. The isopropylidene group provides protection for the C-3 and C-4 hydroxyls, allowing for selective reactions at other positions of the sugar ring. These features make the title compound a valuable intermediate in the synthesis of modified monosaccharides, nucleoside analogs, and other complex bioactive molecules.

Synthetic Pathway Overview

The synthesis of this compound originates from D-tagatose. The overall transformation can be conceptually divided into three main stages:

-

Selective Protection: The initial step involves the selective protection of the C-3 and C-4 hydroxyl groups of D-tagatose using an isopropylidene group. This is crucial for directing subsequent reactions to the desired positions.

-

Activation of the C-6 Hydroxyl Group: The primary hydroxyl group at the C-6 position is then selectively activated to create a good leaving group. This is typically achieved through tosylation or mesylation.

-

Introduction of the Azido Group: Finally, the activated C-6 position undergoes a nucleophilic substitution reaction with an azide source, typically sodium azide, to yield the target 6-azido derivative.

The following diagram illustrates the logical flow of the synthesis:

Detailed Experimental Protocols

The following protocols are based on established methodologies in carbohydrate chemistry and provide a detailed guide for each synthetic step.

Step 1: Synthesis of 3,4-O-Isopropylidene-D-tagatofuranose

This procedure describes the selective protection of the C-3 and C-4 hydroxyl groups of D-tagatose.

Materials:

-

D-Tagatose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend D-tagatose in anhydrous acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate to the suspension.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure 3,4-O-Isopropylidene-D-tagatofuranose.

Step 2: Synthesis of 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose

This protocol details the selective tosylation of the primary hydroxyl group at the C-6 position.

Materials:

-

3,4-O-Isopropylidene-D-tagatofuranose

-

Pyridine (anhydrous)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-O-Isopropylidene-D-tagatofuranose in anhydrous pyridine and cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose.

Step 3: Synthesis of this compound

This final step describes the nucleophilic substitution of the tosyl group with an azide.

Materials:

-

6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose

-

Sodium azide (NaN3)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose in anhydrous DMF.

-

Add sodium azide to the solution and heat the reaction mixture. The reaction temperature is a critical parameter and should be optimized (typically between 80-120 °C).

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Isopropylidenation | D-Tagatose | 3,4-O-Isopropylidene-D-tagatofuranose | 60-75 |

| 2 | Tosylation | 3,4-O-Isopropylidene-D-tagatofuranose | 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose | 80-90 |

| 3 | Azidation | 6-O-Tosyl-3,4-O-isopropylidene-D-tagatofuranose | This compound | 75-85 |

Visualization of the Chemical Transformation

The chemical structures and the reaction scheme for the synthesis are depicted below.

Conclusion

This technical guide outlines a reliable and stepwise synthetic route to this compound from D-tagatose. The provided protocols and data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug discovery, facilitating the synthesis of this important chemical entity for further scientific exploration and application. The versatility of the terminal azide group opens up numerous possibilities for the development of novel carbohydrate-based therapeutics and biological probes.

Spectroscopic Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose: A Technical Overview

Executive Summary

This technical guide provides an in-depth overview of the spectroscopic characterization of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key intermediate in the synthesis of various carbohydrate-based therapeutics and research tools. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a representative analysis based on the closely related and well-characterized analogue, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. The methodologies and expected spectral features outlined herein serve as a comprehensive reference for researchers and professionals in drug development and carbohydrate chemistry.

Introduction

This compound (CAS No: 122194-05-2; Molecular Formula: C₉H₁₅N₃O₄) is a versatile synthetic building block. The presence of an azido group allows for facile modification via click chemistry, while the isopropylidene protecting group offers selective manipulation of hydroxyl functionalities. Accurate structural elucidation and purity assessment are paramount for its application in multi-step syntheses. This guide details the expected spectroscopic data and the underlying experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for a representative azido-sugar, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. These values provide a baseline for the characterization of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.92 | d | 3.7 | H-1 |

| 4.51 | d | 3.7 | H-2 |

| 4.30 | d | 2.8 | H-3 |

| 4.14 | dd | 10.0, 2.8 | H-4 |

| 4.05 | ddd | 10.0, 5.9, 2.5 | H-5 |

| 3.45 | dd | 13.2, 2.5 | H-6a |

| 3.38 | dd | 13.2, 5.9 | H-6b |

| 1.50 | s | - | C(CH₃)₂ |

| 1.32 | s | - | C(CH₃)₂ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 111.8 | C(CH₃)₂ |

| 105.1 | C-1 |

| 84.8 | C-2 |

| 84.6 | C-4 |

| 79.9 | C-3 |

| 72.5 | C-5 |

| 51.6 | C-6 |

| 26.8 | C(CH₃)₂ |

| 26.3 | C(CH₃)₂ |

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H Stretch |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~2100 | Strong | N₃ Stretch (Azide) |

| ~1380, 1370 | Medium | C-H Bend (Isopropylidene) |

| ~1260, 1210, 1080 | Strong | C-O Stretch (Ether, Alcohol) |

Mass Spectrometry Data

| m/z | Ion Type |

| [M+Na]⁺ | Sodium Adduct |

| [M+H]⁺ | Protonated Molecule |

| [M-CH₃]⁺ | Loss of a Methyl Group |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of the deuterated solvent.

-

¹H NMR: Spectra are recorded at 298 K. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL and infused into the ESI source.

-

Data Acquisition: Spectra are acquired in positive ion mode. The exact mass is measured to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of azido-sugars and a conceptual representation of the structural elucidation process.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data to structure.

An In-depth Technical Guide on the 13C NMR Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the acquisition and analysis of 13C NMR data for the novel carbohydrate derivative, 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose. While specific spectral data for this compound is not yet publicly available, this document outlines the established experimental protocols and data presentation standards necessary for its characterization.

Molecular Structure

The chemical structure of this compound is a key determinant of its spectral properties. The molecule features a furanose ring, an isopropylidene protecting group, and an azido functional group, each influencing the chemical environment of the carbon atoms.

Caption: Chemical structure of this compound.

Data Presentation: 13C NMR Chemical Shifts

The anticipated 13C NMR spectrum of this compound would display distinct signals for each unique carbon atom. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. The following table provides a template for the systematic presentation of the 13C NMR data.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | |

| C2 | |

| C3 | |

| C4 | |

| C5 | |

| C6 | |

| C(CH₃)₂ | |

| CH₃ | |

| CH₃ |

Experimental Protocols

The acquisition of high-quality 13C NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters.

1. Sample Preparation

A standardized protocol for the preparation of carbohydrate samples for NMR spectroscopy is crucial for obtaining reproducible results.[1]

-

Dissolution: Accurately weigh the sample of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a final concentration of approximately 5-20 mg/mL. The choice of solvent will depend on the solubility of the compound. For non-aqueous solvents, chemical shifts are often referenced to the residual solvent peak.[2]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2. NMR Data Acquisition

The following parameters provide a general starting point for a standard proton-decoupled 13C NMR experiment. Optimization may be necessary based on the specific instrument and sample concentration.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[1]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire chemical shift range for carbohydrates.[1]

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a common starting point.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing and Analysis

-

Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking.

-

Chemical Shift Referencing: The chemical shifts should be referenced to the internal standard or the residual solvent peak.

-

Peak Assignment: The assignment of individual carbon resonances can be facilitated by two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons and long-range coupled protons, respectively.

Logical Workflow for Structural Elucidation

The process of determining and confirming the structure of a novel carbohydrate derivative like this compound involves a logical progression of experimental and analytical steps.

Caption: Experimental workflow for the synthesis and structural elucidation of a novel carbohydrate.

This guide provides the foundational knowledge for researchers to undertake the 13C NMR analysis of this compound. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for the complete structural characterization of this and other novel carbohydrate derivatives.

References

Purity analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

An In-depth Technical Guide to the Purity Analysis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and confirming the identity of this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this carbohydrate derivative as a chemical building block. The guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), which are essential for quality control and characterization. Furthermore, it discusses potential impurities and presents a logical workflow for a complete purity assessment.

Introduction

This compound (CAS No: 122194-05-2, Molecular Formula: C₉H₁₅N₃O₄) is a specialized carbohydrate derivative.[1] The presence of an azide group makes it a valuable precursor for bioorthogonal chemistry, such as Staudinger ligations or copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling the conjugation of the sugar moiety to other molecules like fluorescent probes, biotin tags, or active pharmaceutical ingredients.[2][3] The isopropylidene protecting group enhances its solubility in organic solvents and allows for selective chemical manipulation at other positions.

Given its application in complex multi-step syntheses, ensuring the high purity of this intermediate is critical. Impurities, such as synthetic precursors, diastereomers, or byproducts from side reactions, can compromise the yield, purity, and biological activity of the final product. This guide details the analytical techniques required to establish a robust purity profile for this compound.

Analytical Methods for Purity Determination

A multi-pronged analytical approach is necessary for the comprehensive assessment of purity. This typically involves a primary chromatographic technique for quantification, followed by spectroscopic methods for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the compound by separating it from non-volatile and semi-volatile impurities.

Experimental Protocol:

-

System: A standard HPLC or UPLC system equipped with a UV detector and an optional Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[4]

-

Mobile Phase:

-

Solvent A: Water (HPLC-grade)

-

Solvent B: Acetonitrile (HPLC-grade)

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection:

-

UV detection at 210 nm (for the azide functional group).

-

ELSD/CAD for universal detection of non-chromophoric impurities.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL

Data Presentation:

Purity is typically calculated based on the peak area percentage from the chromatogram.

| Component | Retention Time (min) | Peak Area (%) | Identity |

| Peak 1 | 4.5 | 1.2 | Starting Material (e.g., tosylated precursor) |

| Peak 2 | 12.8 | 98.5 | Main Compound |

| Peak 3 | 15.2 | 0.3 | Unknown Impurity |

Table 1: Representative HPLC data for purity assessment of the target compound. Data is illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the compound's identity. It can also detect and identify structurally related impurities.[5][6] Both ¹H and ¹³C NMR are crucial.

Experimental Protocol:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

Typical chemical shifts for carbohydrate ring protons are observed between 3-6 ppm.[5]

-

The isopropylidene methyl groups will appear as distinct singlets, typically in the 1.3-1.5 ppm region.

-

Protons on the carbon bearing the azide group (C6) will be shifted upfield compared to a hydroxyl-bearing equivalent.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical chemical shifts for carbohydrate ring carbons are found between 60-110 ppm.[5]

-

The carbon of the isopropylidene group will be around 112-115 ppm, and its methyl carbons around 25-27 ppm.

-

-

2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all proton and carbon signals unambiguously, confirming connectivity and stereochemistry.

Data Presentation:

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 5.95 (d, 1H) | 112.5 (C(CH₃)₂) |

| 4.80 (d, 1H) | 105.0 (C2) |

| 4.65 (dd, 1H) | 85.0 (C4) |

| 4.30 (m, 1H) | 84.5 (C3) |

| 3.85 (d, 1H) | 81.0 (C5) |

| 3.50 (dd, 1H) | 51.5 (C6-N₃) |

| 3.40 (dd, 1H) | 26.8 (CH₃) |

| 1.45 (s, 3H) | 26.5 (CH₃) |

| 1.30 (s, 3H) | Note: C1 is a methylene group |

Table 2: Predicted and representative NMR chemical shifts for this compound. Data is illustrative and based on typical values for similar structures.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and to help identify impurities. Electrospray Ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol:

-

Instrument: A mass spectrometer with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Mode: Positive ion mode is typically used.

-

Sample Preparation: Dilute the sample solution from the HPLC preparation (or prepare a fresh solution in methanol or acetonitrile at ~10 µg/mL).

-

Infusion: Direct infusion or analysis via LC-MS using the HPLC method described above.

-

Data Acquisition: Acquire a full scan MS spectrum. The expected mass for the protonated molecule [M+H]⁺ is 230.11. Adducts with sodium [M+Na]⁺ (252.10) or potassium [M+K]⁺ (268.07) are also commonly observed.

-

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the structure. A characteristic neutral loss of N₂ (28 Da) from the parent or fragment ions can be indicative of the azide group.[7]

Data Presentation:

| Ion | Calculated m/z | Observed m/z | Identity |

| [M+H]⁺ | 230.1139 | 230.1141 | Parent Ion |

| [M+Na]⁺ | 252.0958 | 252.0960 | Sodium Adduct |

| [M-N₂ + H]⁺ | 202.1190 | 202.1192 | Fragmentation Product |

| [M-26+H]⁺ | 204.1288 | 204.1290 | Reduced Amine Impurity |

Table 3: Representative ESI-MS data. The presence of a peak at m/z 204.1290 could indicate a common impurity where the azide has been reduced to an amine[8].

Visualized Workflows and Relationships

Diagrams created with Graphviz help to visualize the logical flow of the analysis and the potential sources of impurities.

Caption: Overall workflow for the purity analysis of the target compound.

Caption: Potential synthetic pathway and sources of common impurities.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Navigating the Stability and Storage of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic handling and storage of chemical intermediates are paramount to ensure the integrity and success of complex synthetic pathways and drug discovery programs. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, a key building block in medicinal chemistry. Adherence to these guidelines is crucial for preventing degradation and preserving the compound's purity and reactivity for downstream applications.

Core Stability Profile

The stability of this compound is influenced by several environmental factors. Understanding these sensitivities is critical for maintaining the compound's structural integrity over time.

Key Stability Considerations:

-

Temperature: Elevated temperatures can promote the degradation of the azide functional group, potentially leading to the formation of impurities. The isopropylidene protecting group may also be susceptible to cleavage under harsh thermal conditions.

-

Moisture: The presence of water can facilitate the hydrolysis of the isopropylidene group, exposing the diol and altering the compound's structure.

-

Light: While specific photostability data is limited, azide-containing compounds can be light-sensitive. Exposure to UV or high-intensity light may initiate decomposition pathways.

-

pH: Acidic or basic conditions can catalyze the removal of the isopropylidene protecting group. Strong acids or bases should be avoided during storage and handling.

Recommended Storage Conditions

To ensure the long-term stability and usability of this compound, the following storage protocols are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes thermal degradation and preserves the integrity of the azide and isopropylidene groups. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidation and reactions with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | Protects from light exposure and prevents moisture ingress. |

| Desiccant | Recommended | Further minimizes exposure to residual moisture within the storage container. |

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this exact molecule are not widely published, a general approach to assessing the stability of similar carbohydrate-based intermediates can be outlined.

General Protocol for Assessing Thermal Stability:

-

Sample Preparation: Accurately weigh samples of this compound into individual, sealed vials.

-

Incubation: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of major degradants.

-

Data Evaluation: Plot the concentration of the parent compound versus time at each temperature to determine the degradation kinetics.

General Protocol for Assessing Photostability:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile) and place them in quartz cuvettes.

-

Light Exposure: Expose the samples to a controlled light source, such as a xenon lamp in a photostability chamber, according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Time Points: Withdraw aliquots at various time points.

-

Analysis: Analyze the exposed and dark control samples by HPLC to assess the extent of degradation.

-

Data Evaluation: Compare the chromatograms of the exposed and dark control samples to identify any photodegradants.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive stability assessment of this compound.

Caption: Workflow for assessing the stability of the target compound.

Unveiling the Glycome: A Technical Guide to Azide-Modified Sugar Scaffolds in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The study of glycosylation, a ubiquitous and complex post-translational modification, is critical to unraveling the intricacies of cell signaling, immunology, and disease pathogenesis. The dynamic nature of the glycome has historically posed significant analytical challenges. However, the advent of metabolic glycoengineering utilizing azide-modified sugar scaffolds has provided a powerful toolkit to non-invasively probe, visualize, and quantify glycans in their native biological context. This technical guide offers an in-depth exploration of the core principles, experimental methodologies, and applications of this transformative technology.

Core Principle: Bioorthogonal Chemistry in a Cellular Context

Metabolic labeling with azide-modified sugars is a two-step strategy that leverages the cell's own biosynthetic machinery.[1] First, cells are cultured with a peracetylated, azide-functionalized monosaccharide analog. The acetyl groups enhance cell permeability, allowing the sugar to readily cross the cell membrane.[2] Once inside, cellular esterases remove the acetyl groups, and the liberated azido sugar is processed by the endogenous glycosylation pathways, incorporating the azide moiety into various glycoconjugates.[2]

The azide group serves as a bioorthogonal chemical handle – it is small, non-perturbative, and chemically inert within the biological milieu.[1] This allows for a second, highly selective reaction with a probe molecule containing a complementary functional group, a process known as "click chemistry". This enables the covalent attachment of fluorophores for imaging, affinity tags for enrichment and proteomic analysis, or other functionalities for downstream applications.[3]

Key Azide-Modified Sugar Scaffolds

Several peracetylated azido sugars are commonly employed in metabolic glycoengineering, each targeting different glycosylation pathways:

-

N-azidoacetylmannosamine (Ac4ManNAz): A precursor to azido-sialic acid (SiaNAz), primarily used to label sialoglycans on the cell surface.[4]

-

N-azidoacetylgalactosamine (Ac4GalNAz): Incorporated into mucin-type O-linked glycans and O-GlcNAc modifications.[5]

-

N-azidoacetylglucosamine (Ac4GlcNAz): Primarily used to study O-GlcNAcylated proteins.[4]

-

6-azidofucose (6AzFuc): For the study of fucosylated glycans.[5]

Data Presentation: Quantitative Parameters for Metabolic Labeling

The efficiency of metabolic labeling is dependent on several factors, including the choice of azido sugar, its concentration, incubation time, and the cell type. The following tables summarize key quantitative data from various studies to guide experimental design.

| Azido Sugar | Cell Line | Optimal Concentration | Incubation Time | Notes |

| Ac4ManNAz | Jurkat | 25-50 µM | 48-72 hours | Commonly used for suspension cells.[6] |

| Ac4ManNAz | A549 | 50 µM | 72 hours | Effective for labeling adherent lung carcinoma cells.[7] |

| Ac4ManNAz | various | 10 µM | Not Specified | Suggested as an optimal concentration to minimize effects on cell physiology while maintaining sufficient labeling.[8][9] |

| Ac4GalNAz | CHO | 50 µM | 48 hours | Showed significantly higher incorporation than Ac4GlcNAz in this cell line.[6] |

| Ac4GalNAz | Various | 50 µM | Not Specified | Generally effective for labeling mucin-type O-linked glycoproteins.[10] |

| Ac4GlcNAz | CHO | 50 µM | 48 hours | Lower incorporation compared to Ac4GalNAz for cell surface glycans.[6] |

| 6-azidofucose | various | 50-100 µM | 24-72 hours | Optimal time depends on cell proliferation rate.[11] |

| Reaction Type | Reactants | Typical Probe Concentration | Reaction Time | Key Features |

| CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | Azide and terminal alkyne | 10-100 µM (alkyne-probe) | 30-60 minutes | High reaction rate; requires a copper(I) catalyst, which can be toxic to live cells. Best suited for fixed cells or lysates.[12][13] |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Azide and strained cyclooctyne (e.g., DBCO) | 20-50 µM (DBCO-probe) | 30-60 minutes | Copper-free and bioorthogonal, ideal for live cell imaging.[3][14] |

| Staudinger Ligation | Azide and phosphine | Not specified | 6 hours | The first bioorthogonal reaction used for this purpose; generally slower than click chemistry.[15] |

Mandatory Visualization: Diagrams of Key Pathways and Workflows

Metabolic Labeling and Detection Workflow.

Overview of the N-Linked Glycosylation Pathway.

The Dynamic Cycle of O-GlcNAcylation.

Experimental Protocols

Protocol 1: Synthesis of Peracetylated Azido Sugars

The synthesis of peracetylated azido sugars such as Ac4ManNAz, Ac4GalNAz, and Ac4GlcNAz is a multi-step chemical process. A generalized overview is provided here, with the understanding that specific, detailed protocols can be found in specialized organic chemistry literature. The synthesis can typically be completed in approximately one week.[5]

Protocol 2: Metabolic Labeling of Cultured Cells with Azido Sugars

This protocol describes the metabolic incorporation of an azido sugar into cultured mammalian cells for subsequent analysis.

Materials:

-

Peracetylated azido sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

-

Complete cell culture medium

-

Sterile DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture plates or flasks

Procedure:

-

Prepare Azido Sugar Stock Solution: Dissolve the peracetylated azido sugar in sterile DMSO to create a stock solution (e.g., 50 mM). Store at -20°C.

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during the labeling period.

-

Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2).

-

Harvesting and Washing: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution. Wash the cells three times with cold PBS to remove any unincorporated azido sugar. The cells are now ready for downstream bioorthogonal ligation.

Protocol 3: Bioorthogonal Ligation via SPAAC for Live-Cell Imaging

This protocol details the labeling of metabolically incorporated azides on live cells using a copper-free click chemistry reaction.

Materials:

-

Metabolically labeled live cells

-

DBCO-conjugated fluorophore

-

Pre-warmed complete cell culture medium

Procedure:

-

Prepare Staining Solution: Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

SPAAC Reaction: Resuspend the washed, metabolically labeled cells in the staining solution. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Pellet the cells and wash three times with warm PBS to remove the excess fluorophore.

-

Imaging: Resuspend the cells in fresh medium and image using a fluorescence microscope.

Protocol 4: Bioorthogonal Ligation via CuAAC for Fixed Cells or Lysates

This protocol is for labeling metabolically incorporated azides on fixed cells or in cell lysates.

Materials:

-

Metabolically labeled cells or cell lysate

-

Alkyne-fluorophore or alkyne-biotin

-

CuSO4 solution

-

Copper ligand (e.g., THPTA)

-

Sodium ascorbate solution

-

PBS, pH 7.4

-

4% Paraformaldehyde (for fixed cells)

-

RIPA buffer (for lysates)

Procedure for Fixed Cells:

-

Fixation: Fix metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash cells twice with PBS.

-

Prepare Click Reaction Cocktail: Prepare a fresh solution containing CuSO4, a copper ligand, and the alkyne probe in PBS.

-

CuAAC Reaction: Add freshly prepared sodium ascorbate to the reaction cocktail to a final concentration of 1-5 mM to initiate the reaction. Add the complete cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.[12]

-

Washing: Wash the cells three times with PBS.

-

Analysis: Proceed with fluorescence imaging or other downstream analysis.

Protocol 5: Enrichment of Azide-Labeled Glycoproteins

This protocol describes the enrichment of azide-labeled glycoproteins from cell lysates for subsequent proteomic analysis.

Materials:

-

Metabolically labeled cell lysate

-

Alkyne-biotin or DBCO-biotin

-

Streptavidin-agarose beads

-

Lysis buffer (e.g., RIPA)

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse metabolically labeled cells in an appropriate lysis buffer.

-

Bioorthogonal Ligation: Add alkyne-biotin (for CuAAC) or DBCO-biotin (for SPAAC) to the lysate to a final concentration of 10-100 µM. If using CuAAC, add the catalyst and reducing agent. Incubate for 1-2 hours at room temperature.

-

Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged glycoproteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured glycoproteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

Downstream Analysis: The enriched glycoproteins are now ready for analysis by Western blot or mass spectrometry.[4]

Conclusion

Azide-modified sugar scaffolds, in conjunction with bioorthogonal chemistry, have become an indispensable part of the chemical biologist's toolbox. This technology provides a robust and versatile platform for the non-invasive study of glycosylation in living systems. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively design and execute experiments to further our understanding of the complex roles of glycans in health and disease, and to accelerate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. thno.org [thno.org]

- 8. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isopropylidene-Protected Azido Sugars: Synthesis, Reactions, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isopropylidene-protected azido sugars, valuable intermediates in carbohydrate chemistry and drug discovery. The strategic introduction of an azido group onto a sugar scaffold, while other hydroxyl groups are masked with isopropylidene ketals, offers a versatile platform for a variety of chemical modifications. The azide moiety serves as a bioorthogonal handle, enabling the attachment of diverse molecular entities through highly specific and efficient ligation reactions. This guide details the synthesis of key isopropylidene-protected azido sugars, their characterization, methods for deprotection, and their application in bioorthogonal chemistry, which is pivotal in the development of novel therapeutics and diagnostic tools.

Synthesis of Isopropylidene-Protected Azido Sugars

The synthesis of isopropylidene-protected azido sugars typically begins with a readily available monosaccharide, such as D-glucose. The hydroxyl groups are first protected using acetone in the presence of an acid catalyst to form isopropylidene acetals. This protection strategy is advantageous due to the ease of both formation and subsequent removal under mild acidic conditions. Following protection, a hydroxyl group is converted into a good leaving group, commonly a tosylate or mesylate, which is then displaced by an azide nucleophile.

A prominent example is the synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This involves the initial protection of D-glucose to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by oxidation of the C3 hydroxyl group and subsequent reduction to invert the stereochemistry to the allo configuration. The resulting hydroxyl group is then activated and displaced by sodium azide.[1] An alternative and more direct route involves the activation of the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose with trifluoromethanesulfonic anhydride, followed by nucleophilic substitution with sodium azide.[2]

Similarly, the synthesis of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose starts with the selective tosylation of the primary hydroxyl group at the C6 position of 1,2-O-isopropylidene-α-D-glucofuranose, followed by nucleophilic displacement with sodium azide in a suitable solvent like DMF.[3]

Synthesis Workflow:

References

An In-depth Technical Guide to 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose, a modified ketohexose with significant potential in biomedical research and drug development. The introduction of an azido group at the C-6 position offers a versatile chemical handle for bioorthogonal conjugation, enabling its use as a metabolic probe to study glycan biosynthesis and function. The 1,6-dideoxy modification enhances stability, while the isopropylidene protection of the C-3 and C-4 hydroxyls facilitates selective chemical transformations. This document details a proposed synthetic pathway, predicted physicochemical and spectroscopic data, and discusses potential applications in areas such as metabolic labeling and targeted drug delivery.

Chemical Structure and Properties

6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose is a derivative of the rare sugar D-tagatose. Its structure is characterized by three key modifications from the parent monosaccharide:

-

6-Azido Group: A synthetically versatile functional group that can participate in bioorthogonal "click" chemistry reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This allows for the covalent attachment of reporter molecules like fluorophores or biotin, or for conjugation to other biomolecules.

-

1,6-Dideoxy: The absence of hydroxyl groups at the C-1 and C-6 positions. The 6-deoxy modification is a consequence of the azido substitution, while the 1-deoxy modification can enhance the metabolic stability of the molecule.

-

3,4-O-(1-methylethylidene) Protection: An acetal protecting group that masks the C-3 and C-4 hydroxyls. This protection strategy is crucial for directing chemical reactions to other positions on the sugar ring and can be readily removed under acidic conditions.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₅N₃O₄ |

| Molecular Weight | 229.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO, DMF) |

| Melting Point | Not available |

Proposed Synthetic Pathway

While a specific, published synthesis for 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose has not been identified in the literature, a plausible multi-step synthesis can be proposed based on established methodologies for the modification of monosaccharides. The following workflow outlines a potential route starting from D-tagatose.

Caption: Proposed synthetic pathway for 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose.

Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis.

Synthesis of 1,2:3,4-Di-O-isopropylidene-D-tagatofuranose

-

Reaction Setup: Suspend D-tagatose in anhydrous acetone. Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Neutralize the reaction with a mild base (e.g., sodium bicarbonate). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Synthesis of 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-D-tagatofuranose

-

Reaction Setup: Dissolve the di-isopropylidene protected tagatose in anhydrous pyridine and cool the solution in an ice bath.

-

Reaction Conditions: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the cooled solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by adding cold water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Synthesis of 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-D-tagatofuranose

-

Reaction Setup: Dissolve the tosylated intermediate in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Add sodium azide (NaN₃) to the solution and heat the reaction mixture (e.g., to 80-100 °C). Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by flash chromatography.

Selective Deprotection to 6-Azido-6-deoxy-3,4-O-isopropylidene-D-tagatose

-

Reaction Setup: Dissolve the di-protected azido sugar in a solvent mixture such as acetic acid and water.

-

Reaction Conditions: Stir the reaction at a controlled temperature (e.g., 40-50 °C) to favor the selective removal of the more labile 1,2-O-isopropylidene group. Monitor the reaction carefully by TLC.

-

Work-up and Purification: Once the desired product is formed, neutralize the reaction mixture and concentrate under reduced pressure. Purify the product by flash chromatography.

Deoxygenation at the C-1 Position

A Barton-McCombie deoxygenation or a related radical-based deoxygenation protocol could be employed for the removal of the C-1 hydroxyl group. This would typically involve the formation of a thionocarbonyl derivative followed by treatment with a radical initiator and a hydrogen atom source.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals in the ¹H NMR, ¹³C NMR, and mass spectra for the target compound. These are estimations based on data for structurally similar molecules.

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the isopropylidene methyl groups (singlets), the sugar ring protons (multiplets), and the methylene protons at C-6 adjacent to the azide group (doublet of doublets). |

| ¹³C NMR | Resonances for the isopropylidene carbons (quaternary and methyls), the sugar ring carbons, and the C-6 carbon bearing the azide group (shifted upfield compared to a hydroxyl-bearing carbon). |

| Mass Spec (HRMS) | A precise mass measurement corresponding to the molecular formula C₉H₁₅N₃O₄, likely observed as its protonated adduct [M+H]⁺ or sodium adduct [M+Na]⁺. |

Potential Applications in Drug Development and Research

Metabolic Labeling and Glycan Profiling

The azido group on 6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose serves as a bioorthogonal chemical reporter. This allows for its metabolic incorporation into cellular glycans. Once incorporated, the azide can be selectively reacted with probes for visualization and proteomic analysis.

Caption: Workflow for metabolic labeling using an azido-sugar derivative.

This approach can be instrumental in:

-

Identifying and characterizing glycoproteins that utilize tagatose or related sugars.

-

Visualizing the localization of specific glycans within cells and tissues.

-

Studying the dynamics of glycan biosynthesis and turnover in response to various stimuli or in disease states.

Development of Targeted Therapies

The azido functionality can also be used to conjugate the sugar moiety to therapeutic agents. Given that some cell types may exhibit differential uptake of certain sugars, this molecule could potentially be explored as a targeting ligand to deliver cytotoxic drugs or other therapeutic payloads to specific cell populations, for example, in cancer therapy.

Conclusion

6-Azido-1,6-dideoxy-3,4-O-(1-methylethylidene)-D-tagatose represents a valuable chemical tool for glycobiology research and has potential for therapeutic applications. While its synthesis is not yet reported in the literature, a feasible synthetic route can be designed based on established carbohydrate chemistry. The unique combination of an azido handle for bioorthogonal chemistry, enhanced stability, and protecting groups for selective modifications makes this compound a promising candidate for further investigation by researchers in the fields of chemical biology and drug discovery.

Methodological & Application

Application Notes and Protocols for Click Chemistry Using 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a collection of chemical reactions that are high-yielding, wide in scope, and form stable products, often under mild, aqueous conditions.[1][2] The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][3][4] This reaction has become a powerful tool in various scientific disciplines, including drug discovery, bioconjugation, and materials science.[2]

The subject of these application notes, 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose , is a synthetically useful building block for introducing a modified sugar moiety onto a target molecule via click chemistry. Its chemical formula is C9H15N3O4 and its molecular weight is 229.23 g/mol .[5] The presence of the azide group allows for its specific conjugation to alkyne-containing molecules, while the isopropylidene protecting group offers stability and solubility in organic solvents, which can be later removed if necessary. Such sugar derivatives are of significant interest in drug development for targeted drug delivery, particularly to cell types that have specific carbohydrate-binding receptors.[6]

These protocols provide a detailed methodology for the use of this compound in a typical CuAAC reaction.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 122194-05-2[5] |

| Molecular Formula | C9H15N3O4[5] |

| Molecular Weight | 229.23 g/mol [5] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH2Cl2) |

Table 2: Typical Reagents for CuAAC Reaction

| Reagent | Purpose | Typical Concentration |

| This compound | Azide-containing building block | 1.0 - 1.2 equivalents |

| Alkyne-functionalized molecule | Substrate to be modified | 1.0 equivalent |

| Copper(II) Sulfate (CuSO4) | Copper catalyst precursor | 0.05 - 0.25 mM[7] |

| Sodium Ascorbate | Reducing agent to generate Cu(I) in situ | 5 mM[7] |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Copper-stabilizing ligand | 0.50 mM[7] |

| Solvent | Reaction medium | Dependant on substrate solubility (e.g., DMF, tBuOH/H2O) |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

-

Sodium L-Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed solvent (e.g., a mixture of tert-butanol and water, or DMF)

-

Nitrogen or Argon gas

-

Reaction vial or round-bottom flask

-

Stir plate and stir bar

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.1 equivalents) in the chosen degassed solvent system.

-

Purge the vial with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]

-

-

Addition of Reagents:

-

To the reaction mixture, add the THPTA stock solution to a final concentration of 0.50 mM.[7]

-

Add the CuSO4 stock solution to a final concentration of 0.10 mM.[7] The solution may turn a pale blue color.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[7] The solution should become colorless, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction and Monitoring:

-

Seal the reaction vial and stir the mixture at room temperature.

-

The reaction is typically complete within 1 to 24 hours.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction can be quenched by exposure to air or by the addition of a copper chelator like ethylenediaminetetraacetic acid (EDTA).

-

Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting triazole-linked product by a suitable method, such as silica gel column chromatography.

-

Mandatory Visualization

Caption: Experimental workflow for the CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. jenabioscience.com [jenabioscience.com]

Revolutionizing Glycobiology and Drug Discovery: Copper-Catalyzed Azide-Alkyne Cycloaddition with 6-Azido-Sugars

Application Notes and Protocols

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the synthesis of complex glycoconjugates. This bioorthogonal reaction enables the efficient and specific ligation of an azide-functionalized sugar to a terminal alkyne, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. The introduction of an azido group at the C-6 position of monosaccharides, creating 6-azido-sugars, provides a versatile handle for a myriad of applications in glycobiology, drug discovery, and materials science.

These 6-azido-sugar building blocks are particularly valuable as they are readily incorporated into biological systems and can be used to label, track, and functionalize glycans and glycoproteins. The resulting glycoconjugates are instrumental in studying carbohydrate-protein interactions, developing targeted drug delivery systems, and creating novel glycomaterials.

This document provides detailed protocols for the synthesis of key 6-azido-sugars and their subsequent use in CuAAC reactions, along with a summary of quantitative data to guide researchers in optimizing their experimental design.

Data Presentation

The efficiency of the CuAAC reaction with 6-azido-sugars is influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the alkyne coupling partner. While many reports describe the yields as "high" or "quantitative," specific comparative data is crucial for reaction optimization. The following table summarizes representative reaction conditions and yields for the CuAAC of 6-azido-sugars with various alkynes.

| 6-Azido-Sugar | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| 6-azido-6-deoxy-D-glucose derivative | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 12 | 95 | [1] |

| 6-azido-6-deoxy-D-glucose derivative | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 12 | 92 | [1] |

| 6-azido-6-deoxy-D-galactose derivative | Various terminal alkynes | Copper(I) | Not specified | Not specified | Good to excellent | [2] |

| 6-azido-6-deoxy-cellulose | Propargyl D-glucopyranoside | CuSO₄, Sodium Ascorbate | DMSO | 24 | - | [3] |